BenchChemオンラインストアへようこそ!

5-Cyclobutyl-1,3,4-oxadiazol-2-ol

Antitubercular Mycobacterium tuberculosis 1,3,4-Oxadiazole

5-Cyclobutyl-1,3,4-oxadiazol-2-ol is a patent-disclosed antitubercular hit with a quantifiable MIC of 0.98 μg/mL against Mycobacterium tuberculosis H37Rv, offering a validated SAR starting point for medicinal chemistry teams. The cyclobutyl substituent delivers constrained ring geometry and moderate lipophilicity (LogP 0.48) that distinguishes it from phenyl or tert-butyl analogs—critical for ADME modulation in oral drug candidate programs. Additionally documented as a pesticide and herbicide intermediate, this heterocyclic building block supports rapid library synthesis for agrochemical screening. Immediate multi-vendor availability eliminates custom synthesis lead times.

Molecular Formula C6H8N2O2
Molecular Weight 140.142
CAS No. 1255147-05-7
Cat. No. B582414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclobutyl-1,3,4-oxadiazol-2-ol
CAS1255147-05-7
Synonyms5-cyclobutyl-1,3,4-oxadiazol-2-ol(SALTDATA: FREE)
Molecular FormulaC6H8N2O2
Molecular Weight140.142
Structural Identifiers
SMILESC1CC(C1)C2=NNC(=O)O2
InChIInChI=1S/C6H8N2O2/c9-6-8-7-5(10-6)4-2-1-3-4/h4H,1-3H2,(H,8,9)
InChIKeyGWNHOOFZBSVHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclobutyl-1,3,4-oxadiazol-2-ol (CAS 1255147-05-7): Structural, Physicochemical, and Procurement Baseline for Early-Stage Discovery


5-Cyclobutyl-1,3,4-oxadiazol-2-ol (also designated 5-cyclobutyl-3H-1,3,4-oxadiazol-2-one) is a small-molecule heterocyclic compound featuring a 1,3,4-oxadiazole core with a cyclobutyl substituent at the 5-position . The compound has a molecular weight of 140.14 g/mol, molecular formula C6H8N2O2, and is typically supplied as a solid with a reported purity specification of ≥95% . It is classified as an AldrichCPR compound and is distributed by Sigma-Aldrich and other vendors exclusively for early discovery research purposes, with no analytical data collected or provided by the primary supplier . The 1,3,4-oxadiazole scaffold is recognized across medicinal chemistry and agrochemical research for its broad biological activity potential, including antimicrobial, anti-inflammatory, and anticancer applications [1].

Why Generic Substitution of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol (CAS 1255147-05-7) with Other 5-Substituted 1,3,4-Oxadiazol-2-ols Fails in Targeted Discovery Programs


The 5-substituent on the 1,3,4-oxadiazol-2-ol core is not a passive structural feature; it dictates both physicochemical properties and target-specific biological activity in a manner that precludes simple analog substitution. The cyclobutyl moiety confers a unique combination of constrained ring geometry and moderate lipophilicity that distinguishes this compound from analogs bearing methyl, phenyl, tert-butyl, or other substituents . In the context of antimicrobial and anticancer screening programs, the specific 5-cyclobutyl substitution pattern has been explicitly claimed in patent literature as conferring advantageous activity profiles, whereas closely related analogs with alternative substituents do not fall within the same claimed scope and would not be expected to produce equivalent outcomes [1]. Substitution without empirical validation of activity equivalence would introduce uncontrolled variables into structure-activity relationship (SAR) studies, potentially leading to false-negative results or missed optimization opportunities.

Quantitative Differentiation Evidence for 5-Cyclobutyl-1,3,4-oxadiazol-2-ol (CAS 1255147-05-7) Against In-Class Comparators


Anti-Mycobacterium tuberculosis Activity: Patent-Disclosed MIC Values of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol

5-Cyclobutyl-1,3,4-oxadiazol-2-ol (designated Compound 31 in the patent) demonstrated in vitro anti-Mycobacterium tuberculosis activity with a minimum inhibitory concentration (MIC) of 0.98 μg/mL against the H37Rv strain [1]. This activity falls within the moderate-to-strong range for antitubercular screening hits and provides a quantifiable benchmark for this specific cyclobutyl-substituted analog. The patent explicitly claims 1,3,4-oxadiazole-2-cyclobutyl compounds for the preparation of drugs for the treatment of cancer or infectious diseases, with the anti-tuberculosis data serving as a key demonstration of the scaffold's utility [1].

Antitubercular Mycobacterium tuberculosis 1,3,4-Oxadiazole Antimicrobial MIC

Lipophilicity Profile of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol: LogP Comparison with 5-Phenyl Analog

5-Cyclobutyl-1,3,4-oxadiazol-2-ol exhibits a measured LogP of 0.48 , placing it in a favorable lipophilicity range for drug-like properties according to Lipinski's Rule of Five (optimal LogP <5). This value reflects the balanced contribution of the cyclobutyl group compared to other 5-substituents. For context, the 5-phenyl analog (5-phenyl-1,3,4-oxadiazol-2-ol, CAS 1199-02-6) is significantly more lipophilic due to the aromatic phenyl ring, which would alter membrane permeability, solubility, and protein-binding characteristics .

Lipophilicity LogP Drug-likeness Physicochemical property ADME

Procurement Accessibility: Comparative Availability of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol Versus 5-Cyclobutyl-1,3,4-oxadiazol-2-amine

5-Cyclobutyl-1,3,4-oxadiazol-2-ol is commercially available from multiple established vendors including Sigma-Aldrich (catalog CDS021308, 100 mg, approximately $77.90 USD as of 2026) [1], Fluorochem (catalog F312992, 95% purity) , and AKSci (catalog 3217AD, 5 g, $401 USD) . In contrast, the closely related 5-cyclobutyl-1,3,4-oxadiazol-2-amine (CAS 89464-84-6) is not listed as a commercially stocked item by major distributors, with only predicted physicochemical data available in ChemSpider and no active vendor listings for immediate procurement .

Procurement Availability Sourcing Commercial suppliers Inventory

Agricultural Intermediate Utility: 5-Cyclobutyl-1,3,4-oxadiazol-2-ol as a Pesticide/Herbicide Building Block

5-Cyclobutyl-1,3,4-oxadiazol-2-ol is documented in chemical databases as a common intermediate for the synthesis of pesticides and herbicides in the agricultural field . This positions the compound within a dual-use discovery paradigm spanning both pharmaceutical and agrochemical applications. The cyclobutyl substituent is particularly relevant in this context, as cyclobutane-containing structures appear in nine FDA-approved drugs and are recognized for conferring favorable metabolic stability and conformational constraint . While direct comparative data on herbicidal or pesticidal efficacy are not available in the public domain, the established use as an intermediate provides a procurement rationale distinct from purely pharmaceutical analogs such as 5-phenyl-1,3,4-oxadiazol-2-ol, which is primarily investigated for CNS applications (5HT4 receptor agonist activity) .

Agrochemical Pesticide intermediate Herbicide Building block Crop protection

Safety and Handling Profile: Comparative Hazard Classification of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol

5-Cyclobutyl-1,3,4-oxadiazol-2-ol carries a GHS07 (Harmful/Irritant) classification with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) hazard statements . The Sigma-Aldrich listing notes Acute Tox. 3 Oral classification and Storage Class 6.1C (combustible acute toxic Cat.3 / toxic compounds or compounds causing chronic effects) . This hazard profile is consistent with standard laboratory handling precautions for research chemicals in this class. While no direct safety comparator data is available for other 5-substituted oxadiazol-2-ols, the explicit GHS classification enables proper risk assessment and institutional safety approval prior to procurement.

Safety GHS classification Handling Toxicity Regulatory

Evidence-Backed Research and Industrial Application Scenarios for 5-Cyclobutyl-1,3,4-oxadiazol-2-ol (CAS 1255147-05-7)


Antitubercular Drug Discovery: SAR Studies Leveraging Cyclobutyl-Containing 1,3,4-Oxadiazole Scaffolds

5-Cyclobutyl-1,3,4-oxadiazol-2-ol is directly applicable as a validated hit or lead-like compound in antitubercular drug discovery programs targeting Mycobacterium tuberculosis. The patent-disclosed MIC of 0.98 μg/mL against H37Rv provides a quantifiable starting point for SAR expansion [1]. Procurement is justified for medicinal chemistry teams seeking to explore the structure-activity relationships of 5-substituted 1,3,4-oxadiazol-2-ols, with the cyclobutyl moiety offering a constrained, non-aromatic alternative to phenyl or heteroaryl substituents.

Agrochemical Intermediate: Synthesis of Novel Pesticide and Herbicide Candidates

The documented use of 5-cyclobutyl-1,3,4-oxadiazol-2-ol as a pesticide and herbicide intermediate positions it as a building block for agrochemical discovery [1]. The cyclobutane structural motif is recognized for conferring favorable properties in crop protection agents. Research groups in agricultural chemistry can procure this compound to generate novel oxadiazole-containing analogs for screening against target pests, weeds, or plant pathogens, with the established synthetic accessibility supporting library generation.

Medicinal Chemistry Scaffold Diversification: Physicochemical Property Optimization

With a measured LogP of 0.48, 5-cyclobutyl-1,3,4-oxadiazol-2-ol occupies a favorable lipophilicity range for oral drug candidates [1]. Medicinal chemistry programs seeking to modulate lipophilicity while maintaining the 1,3,4-oxadiazole pharmacophore can utilize this compound as a comparator or starting point, particularly when evaluating the impact of aliphatic (cyclobutyl) versus aromatic (phenyl) 5-substitution on ADME properties. The compound's immediate commercial availability from multiple vendors enables rapid experimental initiation without custom synthesis delays.

Early Discovery Screening: Diverse Biological Activity Profiling

Sigma-Aldrich provides 5-cyclobutyl-1,3,4-oxadiazol-2-ol as part of its AldrichCPR collection of unique chemicals for early discovery researchers [1]. The 1,3,4-oxadiazole scaffold is associated with antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities across the literature . Procurement of this compound enables broad phenotypic or target-based screening campaigns to identify novel biological activities specific to the cyclobutyl-substituted analog, with the complete GHS safety documentation facilitating institutional approval for screening workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclobutyl-1,3,4-oxadiazol-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.